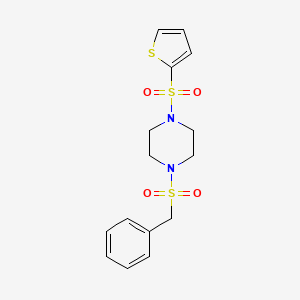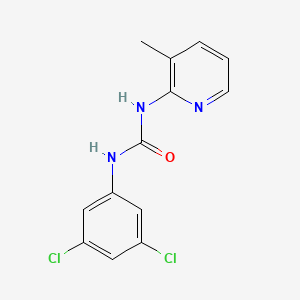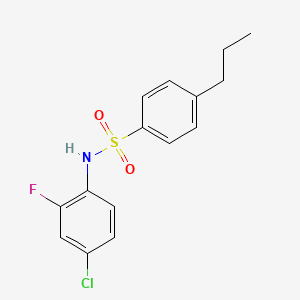![molecular formula C12H17NO3 B10967837 5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10967837.png)
5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide is an organic compound with the molecular formula C12H17NO3 This compound features a furan ring substituted with a carboxamide group, a methyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan ring with an appropriate amine under dehydrating conditions.
Substitution with the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction, where the furan ring is reacted with an oxolane derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The methyl and oxolane groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) are commonly used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for pharmaceutical development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide: Unique due to the presence of both a furan ring and an oxolane ring.
Furan-2-carboxamide: Lacks the methyl and oxolane substitutions, resulting in different chemical properties.
5-methylfuran-2-carboxamide: Similar but lacks the oxolane ring, affecting its reactivity and applications.
Uniqueness
The combination of the furan ring, carboxamide group, methyl group, and oxolane ring in This compound provides a unique set of chemical properties. This makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H17NO3/c1-8-5-6-11(16-8)12(14)13-9(2)10-4-3-7-15-10/h5-6,9-10H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
HFSFJJRTXRDTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)C2CCCO2 |
solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10967758.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10967781.png)




![2-[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]-N-[2,5,6-trimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10967818.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10967823.png)

![6-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10967847.png)
![1-(2,5-Dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10967849.png)
![2-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B10967854.png)
